molecular formula C14H16N2O4 B5817857 5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione

5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione

Cat. No. B5817857
M. Wt: 276.29 g/mol
InChI Key: RFDZPSQCBFJHSO-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedione, also known as thiazolidinedione, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Thiazolidinedione is a synthetic compound that has been extensively studied for its ability to regulate glucose and lipid metabolism in the body. In

Scientific Research Applications

Thiazolidinedione has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus, obesity, and metabolic syndrome. Thiazolidinedione works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism in the body. Thiazolidinedione has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease plasma triglyceride levels in patients with type 2 diabetes mellitus. Thiazolidinedione has also been studied for its potential anti-inflammatory and anti-cancer properties.

Mechanism of Action

Thiazolidinedione works by activating PPARγ, which is a nuclear receptor that regulates gene expression in the body. PPARγ plays a key role in regulating glucose and lipid metabolism, as well as inflammation and cell differentiation. Thiazolidinedione binds to PPARγ and induces a conformational change that allows it to interact with coactivators and initiate gene transcription. The genes that are regulated by PPARγ include those involved in glucose and lipid metabolism, as well as inflammation and cell differentiation.
Biochemical and Physiological Effects
Thiazolidinedione has several biochemical and physiological effects on the body. Thiazolidinedione has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease plasma triglyceride levels in patients with type 2 diabetes mellitus. Thiazolidinedione has also been shown to reduce inflammation and improve endothelial function in patients with metabolic syndrome. Thiazolidinedione has been shown to have anti-cancer properties in preclinical studies, although its clinical efficacy in cancer treatment is still under investigation.

Advantages and Limitations for Lab Experiments

Thiazolidinedione has several advantages for lab experiments. Thiazolidinedione is a well-established compound that has been extensively studied for its potential therapeutic applications. Thiazolidinedione is also commercially available and can be easily synthesized in the lab. Thiazolidinedione has several limitations for lab experiments. Thiazolidinedione can be toxic at high concentrations and can interfere with cell proliferation and differentiation. Thiazolidinedione can also have off-target effects on other nuclear receptors, which can complicate data interpretation.

Future Directions

Thiazolidinedione has several potential future directions for research. Thiazolidinedione could be further studied for its potential anti-cancer properties, as well as its effects on inflammation and endothelial function. Thiazolidinedione could also be studied for its potential use in combination therapy with other drugs for the treatment of type 2 diabetes mellitus and metabolic syndrome. Thiazolidinedione could also be studied for its potential use in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease. Further research is needed to fully understand the potential therapeutic applications of 5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedionedione.
Conclusion
Thiazolidinedione is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. Thiazolidinedione has been extensively studied for its ability to regulate glucose and lipid metabolism in the body. Thiazolidinedione works by activating PPARγ, a nuclear receptor that plays a key role in regulating glucose and lipid metabolism in the body. Thiazolidinedione has several advantages for lab experiments, but also has limitations that need to be considered. Thiazolidinedione has several potential future directions for research, and further studies are needed to fully understand its potential therapeutic applications.

Synthesis Methods

Thiazolidinedione is synthesized by the reaction of 2,4-5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedionedione with an aldehyde or ketone in the presence of a base. The reaction results in the formation of a Schiff base, which is then reduced to the final product, 5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedionedione. The synthesis of 5-(2-isopropoxy-3-methoxybenzylidene)-2,4-imidazolidinedionedione is a well-established process that has been optimized for high yields and purity.

properties

IUPAC Name

(5E)-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-8(2)20-12-9(5-4-6-11(12)19-3)7-10-13(17)16-14(18)15-10/h4-8H,1-3H3,(H2,15,16,17,18)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDZPSQCBFJHSO-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1OC)C=C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC=C1OC)/C=C/2\C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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